molecular formula C6HF4NO2 B1351057 2,3,5,6-Tetrafluoroisonicotinic acid CAS No. 2875-10-7

2,3,5,6-Tetrafluoroisonicotinic acid

Cat. No.: B1351057
CAS No.: 2875-10-7
M. Wt: 195.07 g/mol
InChI Key: AMMDBAYDZHUEHR-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoroisonicotinic acid is a fluorinated derivative of isonicotinic acid This compound is characterized by the presence of four fluorine atoms attached to the pyridine ring, which significantly alters its chemical properties compared to its non-fluorinated counterpart

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoroisonicotinic acid typically involves the fluorination of isonicotinic acid. One common method is the reaction of isonicotinic acid with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced fluorination techniques can further optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoroisonicotinic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms generally makes it more resistant to oxidation.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed, although the reaction conditions need to be carefully controlled.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a tetrafluoroisonicotinamide derivative, while a coupling reaction with a phenylboronic acid would produce a biphenyl derivative.

Scientific Research Applications

2,3,5,6-Tetrafluoroisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and protein-ligand binding, as fluorine atoms can act as probes in NMR spectroscopy.

    Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoroisonicotinic acid depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The presence of fluorine can also enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoropyridine: Similar in structure but lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2,3,5,6-Tetrafluorobenzoic acid: Contains a benzene ring instead of a pyridine ring, which affects its electronic properties and reactivity.

    2,3,5,6-Tetrafluoroterephthalic acid: Has two carboxylic acid groups, making it more suitable for polymerization reactions.

Uniqueness

2,3,5,6-Tetrafluoroisonicotinic acid is unique due to the combination of its fluorinated pyridine ring and carboxylic acid functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in non-fluorinated analogs. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance.

Properties

IUPAC Name

2,3,5,6-tetrafluoropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4NO2/c7-2-1(6(12)13)3(8)5(10)11-4(2)9/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMDBAYDZHUEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380245
Record name 2,3,5,6-Tetrafluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2875-10-7
Record name 2,3,5,6-Tetrafluoroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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